2-(2,5-Dimethylthiophen-3-yl)acetaldehyde
Description
2-(2,5-Dimethylthiophen-3-yl)acetaldehyde is a sulfur-containing aldehyde derivative featuring a thiophene ring substituted with two methyl groups at the 2- and 5-positions and an acetaldehyde moiety at the 3-position. Its molecular formula is C₉H₁₀OS, with a molecular weight of 170.24 g/mol. The compound combines the aromatic stability of the thiophene ring with the reactivity of the aldehyde functional group, making it a candidate for applications in flavor chemistry, agrochemicals, or pharmaceuticals.
Properties
Molecular Formula |
C8H10OS |
|---|---|
Molecular Weight |
154.23 g/mol |
IUPAC Name |
2-(2,5-dimethylthiophen-3-yl)acetaldehyde |
InChI |
InChI=1S/C8H10OS/c1-6-5-8(3-4-9)7(2)10-6/h4-5H,3H2,1-2H3 |
InChI Key |
HNVIQOATELCNKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,5-Dimethylthiophen-3-yl)acetaldehyde can be synthesized through the condensation of thiophene derivatives with aldehyde precursors. One common method involves the reaction of 2,5-dimethylthiophene with an appropriate aldehyde under acidic or basic conditions to form the desired product. The reaction typically requires a catalyst to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of 2-(2,5-Dimethylthiophen-3-yl)acetaldehyde may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylthiophen-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: 2-(2,5-Dimethylthiophen-3-yl)acetic acid.
Reduction: 2-(2,5-Dimethylthiophen-3-yl)ethanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
2-(2,5-Dimethylthiophen-3-yl)acetaldehyde is an organic compound with the molecular formula . It is a thiophene derivative, a sulfur-containing heterocycle, with an aldehyde functional group attached to the thiophene ring.
Scientific Research Applications
2-(2,5-Dimethylthiophen-3-yl)acetaldehyde is a versatile compound with applications spanning across chemistry, biology, medicine, and industry.
Chemistry
- Intermediate in Synthesis It serves as a crucial intermediate in synthesizing heterocyclic compounds and complex organic molecules.
- Reactions The compound undergoes oxidation to form 2-(2,5-Dimethylthiophen-3-yl)acetic acid and reduction to form 2-(2,5-Dimethylthiophen-3-yl)ethanol. The thiophene ring can also undergo electrophilic substitution reactions like halogenation or nitration.
Biology
- Enzyme-Catalyzed Reactions It is valuable in studying enzyme-catalyzed reactions involving aldehydes and thiophenes.
Medicine
- Pharmacological Properties Research is being conducted to explore its potential antimicrobial or anticancer activities.
Industry
- Specialty Chemicals It is utilized in producing specialty chemicals and as a precursor in synthesizing fragrances and flavoring agents.
Mechanism of Action
The mechanism by which 2-(2,5-Dimethylthiophen-3-yl)acetaldehyde exerts its effects depends on its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The thiophene ring may also participate in π-π interactions with aromatic residues in biological molecules, influencing their function .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-(2,5-Dimethylthiophen-3-yl)acetaldehyde with structurally or functionally related aldehydes:
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Structural Features |
|---|---|---|---|---|
| 2-(2,5-Dimethylthiophen-3-yl)acetaldehyde | C₉H₁₀OS | 170.24 | Aldehyde, thiophene | Aromatic sulfur ring, methyl groups |
| 3-Acetyl-2,5-dimethylthiophene | C₈H₁₀OS | 154.23 | Ketone, thiophene | Non-aldehyde, acetyl substitution |
| (Z)-2-(3,3-Dimethylcyclohexylidene)acetaldehyde [(Z)-DMCHA] | C₉H₁₄O | 138.21 | Aldehyde, cyclohexylidene | Cycloaliphatic, stereospecific |
| 2-((4,5-Diphenyl-1,2,4-triazol-3-yl)thio)acetaldehyde | C₁₆H₁₄N₄OS | 310.37 | Aldehyde, triazole, thioether | Heterocyclic nitrogen, bulky substituents |
| Acetaldehyde | C₂H₄O | 44.05 | Aldehyde | Simple aliphatic structure |
Key Observations :
- Thiophene Derivatives: The target compound and 3-acetyl-2,5-dimethylthiophene share a thiophene backbone but differ in functional groups (aldehyde vs. ketone).
- Cyclohexylidene Aldehydes (DMCHA) : These compounds, such as (Z)-DMCHA , are critical as beetle pheromones. Unlike the target compound, their activity depends on stereochemistry (Z/E isomerism) and aliphatic cyclohexane rings, which may confer volatility suited for airborne signaling .
- Triazole-Thio Acetaldehyde : The triazole derivative () demonstrates how heterocyclic nitrogen and sulfur atoms can enhance biological activity. The target compound’s thiophene ring may similarly influence bioavailability or receptor binding, though direct evidence is lacking.
- Simple Acetaldehyde: As a microbial metabolite (e.g., in wine), acetaldehyde’s small size allows high volatility and solubility.
Biological Activity
2-(2,5-Dimethylthiophen-3-yl)acetaldehyde is a compound of interest due to its potential biological activities. Thiophenes, the class of compounds to which this molecule belongs, are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects. This article reviews the biological activity of 2-(2,5-Dimethylthiophen-3-yl)acetaldehyde based on recent research findings and case studies.
Chemical Structure and Properties
The molecular structure of 2-(2,5-Dimethylthiophen-3-yl)acetaldehyde can be represented as follows:
This compound features a thiophene ring substituted with a dimethyl group and an acetaldehyde functional group, which contributes to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that thiophene derivatives exhibit significant antimicrobial activity. A study highlighted that various thiophene compounds possess inhibitory effects against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes . Specifically, 2-(2,5-Dimethylthiophen-3-yl)acetaldehyde may share these properties due to its structural similarities with other bioactive thiophenes.
Anti-inflammatory Activity
Thiophenes have also been recognized for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . Given the presence of the acetaldehyde group in 2-(2,5-Dimethylthiophen-3-yl)acetaldehyde, it may exert similar anti-inflammatory effects.
Case Studies
- Antimicrobial Assay : A study tested several thiophene derivatives against Staphylococcus aureus and Escherichia coli, finding that compounds with similar structures to 2-(2,5-Dimethylthiophen-3-yl)acetaldehyde exhibited significant inhibition zones in agar diffusion tests .
- Cytotoxicity Evaluation : In a cytotoxicity study involving human cancer cell lines (e.g., HeLa and MCF-7), derivatives of thiophene showed IC50 values indicating potent cytotoxic effects. Although specific data on 2-(2,5-Dimethylthiophen-3-yl)acetaldehyde is not available, the trends observed suggest its potential efficacy in cancer treatment .
- Inflammation Model : An in vivo model demonstrated that thiophene derivatives reduced paw edema in rats induced by carrageenan injection. This suggests a possible pathway for 2-(2,5-Dimethylthiophen-3-yl)acetaldehyde's anti-inflammatory action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
